N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Description
N1-(2-Chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone substituted with a 2-chlorobenzyl group at the N1 position and a 2-methoxy-5-methylphenyl group at the N2 position.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-7-8-15(23-2)14(9-11)20-17(22)16(21)19-10-12-5-3-4-6-13(12)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZXZSQQZVLGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 2-methoxy-5-methylphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Substituent-Driven Functional Differences
- Chlorobenzyl vs. Methoxybenzyl Groups : The target compound’s 2-chlorobenzyl group increases lipophilicity compared to methoxy-substituted analogs like S336 or FAO/WHO 1766. This may enhance membrane permeability but could also affect metabolic stability, as chloro groups are less prone to oxidative metabolism than methoxy groups .
- Methoxy-Methylphenyl vs.
Metabolic Pathways
- Oxalamides are typically metabolized via hydrolysis of the oxalamide bond, oxidation of alkyl/aromatic substituents, and conjugation with glucuronic acid.
Critical Gaps and Research Implications
- Functional Data: No direct evidence links the target compound to umami-enhancing or antiviral activity.
- Toxicological Studies : Extrapolations from FAO/WHO data should be validated with targeted studies, particularly given the unique chloro-substituent’s metabolic implications .
Q & A
Q. How can researchers optimize the synthetic yield and purity of N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for oxalamide synthesis due to their polarity and compatibility with palladium catalysts .
- Temperature Control : Maintain reactions at 0–25°C during sensitive steps (e.g., coupling reactions) to prevent side reactions .
- Purification : Column chromatography with silica gel or preparative HPLC is recommended for isolating high-purity products (>95%) .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in multi-step syntheses .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm) and confirms amide linkages .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~375.1) .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1650–1700 cm⁻¹) characteristic of oxalamides .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability : Heat samples to 40–60°C and analyze for decomposition products using TLC or LC-MS .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to evaluate photodegradation pathways .
Advanced Research Questions
Q. What reaction mechanisms govern key transformations (e.g., oxidation, substitution) in derivatives of this compound?
- Methodological Answer :
- Oxidation : The methoxy group may undergo demethylation via nucleophilic attack by HI or BBr₃, forming a phenolic intermediate. Monitor reaction progress using ¹⁹F NMR if fluorinated analogs are synthesized .
- Substitution : Chlorobenzyl groups participate in SNAr reactions with amines/thiols under basic conditions (e.g., K₂CO₃ in DMF) . Kinetic studies (e.g., variable-temperature NMR) can elucidate activation barriers .
Q. How can researchers identify biological targets or mechanisms of action for this compound?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like kinase domains or GPCRs. Compare results with structurally similar oxalamides (e.g., anticancer analogs in ).
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, A549) with dose-response curves (IC₅₀ determination). Validate target engagement via Western blotting for apoptosis markers (e.g., caspase-3) .
Q. How can computational modeling (e.g., QSAR, molecular dynamics) guide the design of analogs with improved efficacy?
- Methodological Answer :
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with a library of oxalamide derivatives .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and identify critical residue interactions .
Q. How should researchers resolve contradictions in literature data regarding reaction outcomes or biological activity?
- Methodological Answer :
- Systematic Replication : Reproduce conflicting studies while controlling variables (e.g., solvent purity, catalyst lot). For example, discrepancies in oxidation yields may arise from trace metal contaminants .
- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, Reaxys) to identify trends. Use statistical tools (e.g., ANOVA) to assess significance of reported biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
